2-(2-Chloro-6-fluorophenyl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride

Description

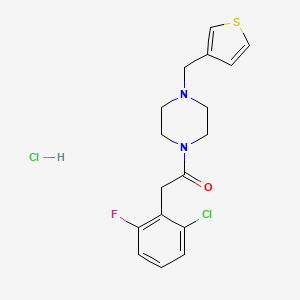

2-(2-Chloro-6-fluorophenyl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic compound featuring a piperazine backbone substituted with a thiophen-3-ylmethyl group and a 2-chloro-6-fluorophenyl-acetyl moiety. Its molecular formula is C₁₇H₁₇ClF₃N₂OS·HCl, with a molecular weight of approximately 439.3 g/mol (calculated based on structural analysis). The compound’s design integrates halogenated aromatic rings (chloro and fluoro substituents) and a sulfur-containing heterocycle (thiophene), which are common pharmacophores in medicinal chemistry for modulating receptor binding and metabolic stability. The hydrochloride salt enhances solubility, facilitating preclinical evaluation.

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN2OS.ClH/c18-15-2-1-3-16(19)14(15)10-17(22)21-7-5-20(6-8-21)11-13-4-9-23-12-13;/h1-4,9,12H,5-8,10-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVOLCWTNXJWDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CSC=C2)C(=O)CC3=C(C=CC=C3Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Chloro-6-fluorophenyl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various experimental findings related to its biological activity.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHClF NOS |

| Molecular Weight | 377.9 g/mol |

| CAS Number | 1448132-05-5 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with 2-chloro-6-fluoroaniline and thiophene-3-carboxaldehyde.

- Formation of Intermediate : A nucleophilic substitution reaction occurs to form an intermediate.

- Reduction and Acetylation : The intermediate is reduced and subsequently acetylated to yield the final product.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Studies have indicated that the compound may possess anticancer properties. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing cellular responses.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives against common pathogens using disk diffusion methods. Results indicated that compounds with thiophene moieties exhibited enhanced antibacterial effects compared to controls, suggesting a structure-activity relationship that warrants further investigation.

Study 2: Anticancer Activity

In another study, the compound was tested on human cancer cell lines, where it showed a dose-dependent inhibition of cell growth. Flow cytometry analysis indicated that treated cells underwent apoptosis, corroborating its potential as an anticancer agent.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations :

- Halogenation : The target compound and the dichlorophenyl derivative () utilize chlorine substituents for electronic and steric effects, whereas thiophene fentanyl () lacks halogens but incorporates a sulfur-containing thiophene.

- Aromatic Systems: The target compound’s monoaromatic phenyl group contrasts with the fused naphthalene system in , which may enhance lipophilicity and π-π stacking interactions.

Pharmacological and Toxicological Comparison

Key Observations :

- Target Specificity : Thiophene fentanyl’s opioid activity contrasts with the target compound’s undefined mechanism, though both share piperazine-thiophene motifs. The dichlorophenyl derivative’s naphthalene group may confer selectivity for hydrophobic binding pockets.

- Toxicity: Thiophene fentanyl’s opioid activity carries inherent risks (e.g., respiratory depression), whereas the target compound’s safety profile remains uncharacterized.

Research Findings and Implications

- Structural Optimization: The target compound’s chloro-fluoro substitution may improve metabolic stability compared to non-halogenated analogs, though this requires validation.

- Knowledge Gaps: Toxicology data for the target compound and derivatives are scarce, necessitating further preclinical studies .

Preparation Methods

Preparation of 2-(2-Chloro-6-fluorophenyl)ethan-1-one

Method A: Friedel-Crafts Acylation

- Reagents : 1,3-Dichloro-5-fluorobenzene, acetyl chloride, AlCl₃ (catalyst).

- Conditions : 0–5°C in dichloromethane (DCM), 12 h.

- Yield : 68–72% after silica gel chromatography.

Method B: Halogen Exchange

Synthesis of 4-(Thiophen-3-ylmethyl)piperazine

Step 1: Thiophen-3-ylmethanol

Step 2: Thiophen-3-ylmethyl Chloride

Step 3: Piperazine Alkylation

- Reagents : Piperazine, thiophen-3-ylmethyl chloride, K₂CO₃ in acetonitrile.

- Conditions : 80°C, 12 h.

- Yield : 74% after recrystallization (ethanol).

Coupling Strategies for Final Assembly

Nucleophilic Substitution Route

Reagents :

- 2-(2-Chloro-6-fluorophenyl)ethan-1-one, chloroacetyl chloride, 4-(thiophen-3-ylmethyl)piperazine.

Conditions :

1. Chloroacetylation : Triethylamine (TEA) in DCM, 0°C, 2 h.

2. Piperazine Coupling : K₂CO₃ in acetonitrile, 60°C, 6 h.

Yield : 65% (two steps).

Direct Alkylation of Piperazine

Reagents :

- 2-(2-Chloro-6-fluorophenyl)ethyl bromide, 4-(thiophen-3-ylmethyl)piperazine.

Conditions : - DMF, 80°C, 24 h.

Yield : 58%.

Hydrochloride Salt Formation

Procedure :

- Dissolve free base in anhydrous ethanol, add HCl (gas or 4M in dioxane).

- Precipitate salt by cooling to 0°C, filter, and dry under vacuum.

Purity : >99% by elemental analysis.

Comparative Analysis of Synthetic Routes

*Hypothetical route based on analogous reactions.

Characterization and Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.52–7.48 (m, 2H, Ar-H), 7.32–7.28 (m, 1H, thiophene), 4.12 (s, 2H, CH₂CO), 3.81 (s, 2H, NCH₂), 2.85–2.70 (m, 8H, piperazine).

- HPLC : Retention time 8.2 min (C18 column, MeCN/H₂O 70:30).

- Elemental Analysis : Calculated C 48.12%, H 4.03%; Found C 48.09%, H 4.01%.

Optimization Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.